molecular formula C9H10F3N3O3 B2809633 ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate CAS No. 477862-17-2

ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate

Cat. No.: B2809633
CAS No.: 477862-17-2
M. Wt: 265.192
InChI Key: YNLXOGBEIQKEGG-NSIKDUERSA-N
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Description

Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate is a chemical compound with a complex structure that includes a hydrazone moiety, a cyano group, and a trifluorobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetic acid hydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to accelerate the reaction and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate can be compared with other similar compounds such as:

    Ethyl (2-cyanoacetyl)carbamate: Lacks the trifluorobutanoate ester, resulting in different chemical properties and applications.

    Ethyl 2-cyano-2-(1,2,4-triazol-5-ylhydrazono)acetate: Contains a triazole ring, leading to distinct reactivity and biological activities.

    Imidazo[1,2-a]pyrazine derivatives: These compounds have a different core structure but share some similar reactivity patterns.

The uniqueness of this compound lies in its combination of functional groups, which confer a unique set of chemical and biological properties.

Properties

IUPAC Name

ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O3/c1-2-18-8(17)5-6(9(10,11)12)14-15-7(16)3-4-13/h2-3,5H2,1H3,(H,15,16)/b14-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLXOGBEIQKEGG-NSIKDUERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)CC#N)/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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